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Compound of Interest

Methyl 2-cyano-3-methylbut-2-
Compound Name:
enoate

cat. No.: B1295657

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-cyano-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. Due to the
limited availability of experimentally derived data for this specific compound, this document
presents a combination of predicted data and experimental data from closely related analogs to
offer a robust analytical profile. This guide is intended to support researchers in the
identification, characterization, and utilization of this compound in synthetic and medicinal
chemistry applications.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for Methyl 2-cyano-3-methylbut-2-enoate and its close
structural analog, Ethyl 2-cyano-3-methylbut-2-enoate.

Table 1: 1H NMR Spectroscopic Data
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
Ethyl 2-
cyano-3-
CDCI3 4.24 Quartet 7.2 -OCH2CHS3
methylbut-2-
enoate
=C-CH3
2.35 Doublet 1.6
(trans to CN)
1.30 Triplet 7.2 -OCH2CH3
(Value not ) =C-CH3 (cis
Singlet
reported) to CN)

Note: Experimental 1H NMR data for Methyl 2-cyano-3-methylbut-2-enoate is not readily

available. Data presented is for the ethyl ester analog.

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift .
Compound Solvent Assignment Data Type
(3) ppm

Methyl 2-cyano-
3-methylbut-2- (Not specified) 163.8 C=0 Predicted
enoate
132.7 =C(CH3)2 Predicted
125.9 =C(CN)COOCH3 Predicted
118.8 CN Predicted
61.2 -OCH3 Predicted
17.2,14.0 =C(CH3)2 Predicted
Ethyl 2-cyano-3-
methylbut-2- CDCI3 163.8 C=0 Experimental
enoate
132.7 =C(CH3)2 Experimental

=C(CN)COOC2H .
125.9 5 Experimental
118.8 CN Experimental
61.2 -OCH2CH3 Experimental

=C(CH3)2, - .
17.2,14.0 Experimental

OCH2CH3

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm-

Compound Sample Phase 1) Assignment
Ethyl 2-cyano-3-
Gas ~2220 C=N stretch
methylbut-2-enoate
~1725 C=0 stretch (ester)
~1640 C=C stretch (alkene)
~2980-2850 C-H stretch (aliphatic)
~1250 C-O stretch (ester)

Note: Experimental IR data for Methyl 2-cyano-3-methylbut-2-enoate is not readily available.
Data presented is for the ethyl ester analog, which is expected to have a very similar IR
spectrum with minor shifts.

Table 4: Mass Spectrometry (MS) Data

m/z (Relative

Compound lonization Method Assignment
Abundance)

Ethyl 2-cyano-3- Electron lonization
153 ([M]+) Molecular lon

methylbut-2-enoate (ED

125 [M - C2H4]+

108 [M - OCH2CH3]+

82 [M - COOC2H5]+

Note: Experimental MS data for Methyl 2-cyano-3-methylbut-2-enoate is not readily
available. The predicted molecular weight is 139.15 g/mol . The fragmentation pattern is
expected to be similar to the ethyl ester, with fragments corresponding to the loss of the
methoxy group and other relevant fragments.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Accurately weigh 5-10 mg of the solid sample or measure 10-20 L of the liquid sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3,
DMSO-d6, Acetone-d6) in a clean, dry vial.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.

o Ensure the final sample height in the NMR tube is approximately 4-5 cm.
e Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

» Place the sample into the NMR probe.
e Lock the spectrometer on the deuterium signal of the solvent.
e Shim the magnetic field to optimize homogeneity and resolution.

e Acquire the 1H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90°
pulse is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

e For 13C NMR, a proton-decoupled pulse sequence is commonly used to simplify the
spectrum and enhance sensitivity. A larger number of scans is typically required due to the
lower natural abundance and sensitivity of the 13C nucleus.
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e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

» Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Solids):

e Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g.,
dichloromethane or acetone).

e Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).

» Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Sample Preparation (Neat Liquid):

o Place one or two drops of the neat liquid sample directly onto the surface of a salt plate.

e Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Place the prepared salt plate(s) in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument records the interferogram and performs a
Fourier transform to generate the infrared spectrum.

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm-
1).

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

e The sample is vaporized in the ion source.

¢ Inthe ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV).

e This bombardment results in the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]+).

e The excess energy imparted to the molecular ion often causes it to fragment into smaller,
characteristic ions.

Mass Analysis and Detection:

e The positively charged ions (molecular ion and fragment ions) are accelerated into the mass
analyzer.

e The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based
on their mass-to-charge ratio (m/z).

e The separated ions are detected, and their abundance is recorded.
e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-cyano-3-methylbut-2-
enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295657#spectroscopic-data-nmr-ir-ms-for-methyl-2-
cyano-3-methylbut-2-enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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